Cas no 89231-73-2 (Benzenesulfonamide, N-ethyl-N-(1-methylheptyl)-)

Benzenesulfonamide, N-ethyl-N-(1-methylheptyl)- structure
89231-73-2 structure
Product Name:Benzenesulfonamide, N-ethyl-N-(1-methylheptyl)-
CAS No:89231-73-2
MF:C16H27NO2S
MW:297.456083536148
CID:607532
PubChem ID:71322936
Update Time:2025-04-19

Benzenesulfonamide, N-ethyl-N-(1-methylheptyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-ethyl-N-(1-methylheptyl)-
    • N-ethyl-N-octan-2-ylbenzenesulfonamide
    • N-ETHYL-N-(OCTAN-2-YL)BENZENESULFONAMIDE
    • 89231-73-2
    • DTXSID90752561
    • Inchi: 1S/C16H27NO2S/c1-4-6-7-9-12-15(3)17(5-2)20(18,19)16-13-10-8-11-14-16/h8,10-11,13-15H,4-7,9,12H2,1-3H3
    • InChI Key: HZHVMNXMMJCSRB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N(CC)C(C)CCCCCC)(=O)=O

Computed Properties

  • Exact Mass: 297.17625028g/mol
  • Monoisotopic Mass: 297.17625028g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 45.8Ų
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